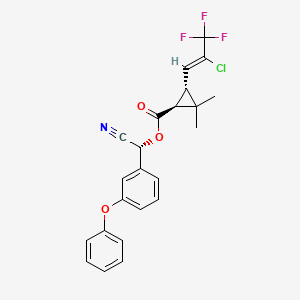

(1S)-trans-Lambda-Cyhalothrin

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H19ClF3NO3 |

|---|---|

Molecular Weight |

449.8 g/mol |

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20+/m0/s1 |

InChI Key |

ZXQYGBMAQZUVMI-CSQGAIINSA-N |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |

Origin of Product |

United States |

Stereochemistry and Enantioselective Synthesis of 1s Trans Lambda Cyhalothrin

Fundamental Principles of Stereoisomerism and Chiral Centers in Pyrethroid Chemistry

Pyrethroids, including cyhalothrin (B162358), are a class of insecticides structurally modeled after the natural pyrethrins (B594832) found in chrysanthemum flowers. nih.govjst.go.jpcoresta.org A key feature of many pyrethroid molecules is the presence of one or more chiral centers, which are carbon atoms bonded to four different substituent groups. michberk.comresearchgate.net This chirality gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. researchgate.netufms.br

These stereoisomers can be categorized as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). researchgate.netacs.org The number of possible stereoisomers for a given compound is determined by the formula 2n, where 'n' is the number of chiral centers. michberk.com

Cyhalothrin possesses three chiral centers, which means it can exist as 23 or eight different stereoisomers (four pairs of enantiomers). researchgate.netinchem.org These isomers arise from both the cyclopropane (B1198618) ring and the α-cyano group in the alcohol moiety. coresta.orginchem.org The arrangement of substituents around the cyclopropane ring leads to geometric isomerism, specifically cis and trans configurations. nih.govcoresta.org

The insecticidal activity of pyrethroids is highly stereospecific, meaning that the biological effect is dependent on the specific three-dimensional structure of the isomer. jst.go.jpannualreviews.org Often, one enantiomer is significantly more active against target pests than its mirror image. michberk.com This is because the target sites in insects, such as voltage-gated sodium channels, are themselves chiral and interact preferentially with a specific stereoisomer. who.intsci-hub.se

Lambda-cyhalothrin (B1674341) is a specific formulation that contains an enriched mixture of the most biologically active isomers of cyhalothrin. fao.orgwho.int It is composed of a 1:1 mixture of the (S)-α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate and the (R)-α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate enantiomers. fao.org The subject of this article, (1S)-trans-Lambda-Cyhalothrin, represents one of the specific, highly active stereoisomers.

Enantioselective Synthetic Pathways for the Derivation of this compound

The synthesis of a single, desired stereoisomer like this compound requires enantioselective synthetic methods. These strategies aim to create the chiral centers with a specific, predetermined stereochemistry, avoiding the formation of a racemic mixture (an equal mixture of enantiomers) that would then require separation.

While specific proprietary industrial synthesis routes for this compound are not extensively detailed in publicly available literature, general principles of enantioselective synthesis in pyrethroid chemistry can be applied. These methods often involve the use of chiral catalysts, chiral auxiliaries, or starting materials that are already enantiomerically pure.

One common approach involves the synthesis of the chiral acid and alcohol portions separately, followed by their esterification. For the acid component, (1S)-trans-chrysanthemic acid derivatives can be synthesized using various asymmetric reactions. For instance, asymmetric cyclopropanation reactions, often catalyzed by chiral transition metal complexes, can introduce the desired stereochemistry at the C1 and C3 positions of the cyclopropane ring.

Similarly, the synthesis of the chiral α-cyano-3-phenoxybenzyl alcohol can be achieved through methods like the asymmetric reduction of the corresponding ketone or the use of enzymatic resolutions.

More advanced synthetic strategies may involve cascade reactions where multiple chiral centers are formed in a single, controlled sequence. For example, aza-Wittig reactions followed by 6π-electrocyclization have been explored for the synthesis of complex heterocyclic structures, and similar principles of stereocontrol could be adapted for pyrethroid synthesis. acs.org The goal of these pathways is to maximize the yield of the desired (1S)-trans isomer while minimizing the formation of other less active or inactive stereoisomers.

Chiral Resolution Techniques Employed in the Production and Purification of this compound

Chiral resolution is a crucial process for separating a racemic mixture into its individual enantiomers. In the context of Lambda-cyhalothrin, which is itself an enriched mixture, further purification to isolate a single enantiomer like this compound would rely on these techniques. inchem.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the analytical and preparative separation of pyrethroid enantiomers. oup.comtandfonline.com CSPs are themselves chiral and interact differently with the enantiomers of the analyte, leading to different retention times and thus separation. acs.org

Several types of polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving pyrethroid isomers. tandfonline.comnih.gov For instance, cellulose tris-(3,5-dimethylphenylcarbamate) has been used for the chiral separation of lambda-cyhalothrin. researchgate.netepa.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. oup.comepa.gov Temperature also plays a significant role, with lower temperatures often leading to better resolution. oup.commdpi.com

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. waters.comeurl-pesticides.eu SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity of supercritical CO2 allows for faster and more efficient separations compared to HPLC. waters.com

Other Techniques: While chromatographic methods are prevalent, other resolution techniques exist. Classical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. acs.org After separation, the resolving agent is removed to yield the pure enantiomers.

Enzymatic resolution is another approach that takes advantage of the stereoselectivity of enzymes. An enzyme may selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

Methodologies for Assessing Stereochemical Purity of this compound Formulations

Ensuring the stereochemical purity of a single-enantiomer formulation like this compound is critical for quality control and regulatory purposes. The primary methods for this assessment are chromatographic.

Chiral High-Performance Liquid Chromatography (HPLC): As with chiral resolution, chiral HPLC is the workhorse for analyzing the enantiomeric composition of pyrethroid formulations. nih.goveurl-pesticides.eu By using a validated chiral HPLC method, the presence and quantity of the desired (1S)-trans isomer can be determined, and the absence or low level of other stereoisomers can be confirmed. The area of the chromatographic peak corresponding to each enantiomer is proportional to its concentration in the sample.

Gas-Liquid Chromatography (GLC): Capillary gas-liquid chromatography with a sensitive detector, such as an electron capture detector (ECD), can also be used to separate and quantify pyrethroid isomers. epa.gov Specific temperature programs and column phases can resolve the different enantiomer pairs of cyhalothrin. epa.gov

Supercritical Fluid Chromatography (SFC): Coupled with mass spectrometry (SFC-MS/MS), this technique provides a robust and rapid method for determining the isomeric ratio of chiral pesticides. eurl-pesticides.eu

The validation of these analytical methods is crucial and typically involves assessing parameters such as linearity, accuracy, precision (repeatability and reproducibility), and the limit of quantification (LOQ). epa.govsemanticscholar.org

Below is a table summarizing common chiral stationary phases used for the separation of lambda-cyhalothrin enantiomers:

| Chiral Stationary Phase (CSP) | Common Name | Separation Mode | Reference |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenyl carbamate) | Chiralcel OD | Normal and Reversed Phase | oup.com |

| Amylose tris(3,5-dimethylphenyl carbamate) | Chiralpak AD | Normal and Reversed Phase | oup.comtandfonline.com |

| Cellulose tris(4-methyl benzoate) | Chiralcel OJ | Normal Phase | oup.comtandfonline.com |

| Cellulose tris[(S)-1-phenyl carbamate] | Chiralpak AS | Normal Phase | oup.com |

| Cellulose-based with immobilized chiral selector | Chiral Art Cellulose-SB | - | eurl-pesticides.eu |

Influence of Stereochemistry on Biological Efficacy and Selectivity in Target Pest Species

The stereochemistry of pyrethroid insecticides is a paramount determinant of their biological activity. jst.go.jpmichberk.com The insecticidal potency of these compounds is stereospecific, meaning that different isomers of the same molecule can exhibit vastly different levels of toxicity to target pests. annualreviews.orgwho.int This is because the primary target site of pyrethroids, the voltage-gated sodium channels in the insect nervous system, is a chiral protein complex that selectively binds to specific stereoisomers. sci-hub.se

For many pyrethroids, the insecticidal activity is concentrated in one or two isomers out of the several possible. annualreviews.orgarkat-usa.org In the case of cyhalothrin, the isomers that constitute lambda-cyhalothrin are the most biologically active. fao.org Further research has indicated that gamma-cyhalothrin, which is the single (1R,3R,αS)-enantiomer, is the most insecticidally active of all the cyhalothrin isomers. eurl-pesticides.euresearchgate.net

The stereoselectivity of biological action is not limited to the parent compound. The metabolism of pyrethroids within the organism can also be stereoselective, with different enantiomers being broken down at different rates. lacerta.de This can lead to the preferential persistence of the more toxic isomer.

The table below presents findings on the differential toxicity of lambda-cyhalothrin enantiomers in an aquatic organism, highlighting the profound impact of stereochemistry on biological efficacy.

| Organism | Enantiomer | Observed Effect | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | (-)-enantiomer | >162 times more acutely toxic than its antipode. | oup.com |

| (-)-enantiomer | 7.2 times stronger than the (+)-enantiomer in 96-hour embryo mortality. | oup.com | |

| Lizard (Eremias argus) | (+)-LCT | Higher metabolic rate and more significant disruption of the HPG axis compared to (-)-LCT. | lacerta.de |

| (-)-LCT | Lower metabolic rate. | lacerta.de |

The use of single, highly active isomers like this compound (or its enantiomer) can offer advantages in pest control. By using only the most potent isomer, the application rate can potentially be reduced while maintaining efficacy. This can lead to a lower environmental load of the pesticide and reduced impact on non-target organisms. michberk.comufms.br

Molecular and Cellular Mechanisms of Action of 1s Trans Lambda Cyhalothrin in Target Organisms

Neurophysiological Targets of (1S)-trans-Lambda-Cyhalothrin in Arthropod Nervous Systems

This compound, a synthetic pyrethroid insecticide, primarily targets the nervous system of arthropods. fbn.comagritell.com The principal site of action is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of nerve impulses, or action potentials, in electrically excitable cells. nih.govnih.govnih.gov These channels are integral transmembrane proteins found in both the central nervous system (CNS) and the peripheral nervous system (PNS) of insects.

The mechanism involves the disruption of the normal function of these sodium channels. fbn.comorst.edu By binding to the channels, the insecticide modifies their gating properties, leading to prolonged channel opening and a persistent influx of sodium ions. nih.govnih.govmdpi.comyoutube.com This sustained depolarization results in nerve hyperexcitability, causing repetitive nerve discharges. nih.govyoutube.comnih.gov Ultimately, this cascade of uncontrolled nerve firing leads to paralysis, often referred to as "knock-down," and the subsequent death of the insect. nih.govmdpi.com While the VGSC is the primary target, some studies have suggested that pyrethroids may also act at the gamma-aminobutyric acid (GABA) receptor-chloride ionophore complex, although the main insecticidal action is attributed to its effects on sodium channels. nih.gov

Interaction with Voltage-Gated Sodium Channels and Specific Pyrethroid Binding Sites

The interaction between this compound and the voltage-gated sodium channel is a highly specific, state-dependent process. Pyrethroids exhibit a much higher affinity for the open conformation of the sodium channel compared to the closed or resting state. nih.govmdpi.comnih.govresearchgate.netnih.gov This means the insecticide preferentially binds to and stabilizes channels that have been activated by a nerve impulse. nih.gov This stabilization prevents the channel from undergoing its normal, rapid inactivation and deactivation (closing), which is essential for repolarizing the nerve membrane and terminating the action potential. nih.govnih.govpnas.org The result is a prolonged sodium current that maintains the nerve in a state of excitation. nih.govmdpi.com

Molecular modeling and mutagenesis studies have identified specific binding sites for pyrethroids on the insect VGSC. nih.gov A dual-receptor site model has been proposed, with two distinct but potentially overlapping sites known as Pyrethroid Receptor Site 1 (PyR1) and Pyrethroid Receptor Site 2 (PyR2). nih.govnih.govresearchgate.netmdpi.com

PyR1: This site is considered the primary binding location and is situated in a hydrophobic cavity formed by the interface of different domains of the channel protein. Specifically, it involves the linker region between helices S4 and S5 of domain II (IIL45) and the transmembrane helices S5 of domain II (IIS5) and S6 of domain III (IIIS6). nih.govpnas.orgresearchgate.net

PyR2: A second potential site has been proposed in a quasi-symmetrical position involving domain interfaces I/II. nih.govresearchgate.net

These binding pockets are accessible from the lipid bilayer of the cell membrane, which is consistent with the lipophilic (fat-soluble) nature of pyrethroid insecticides. nih.govresearchgate.net The binding of the insecticide within this pocket is thought to physically impede the conformational changes required for the channel to close. nih.gov

Analysis of Molecular Dynamics and Conformational Changes Induced by this compound Binding

While molecular dynamics (MD) simulations specifically for this compound are not extensively detailed in available literature, computational modeling of pyrethroids in general provides significant insight into the induced conformational changes. nih.govmdpi.comtaylorfrancis.com These simulations are powerful tools for understanding the atomic-level interactions between an insecticide and its target protein. taylorfrancis.com

Homology models of insect sodium channels, often based on the crystal structures of related potassium or bacterial sodium channels, are used to predict how pyrethroids dock into their binding sites. nih.govmdpi.com These models show that the insecticide molecule fits snugly into the hydrophobic pocket of the PyR1 site. nih.gov The binding is stabilized by numerous hydrophobic and van der Waals interactions with specific amino acid residues lining the cavity. researchgate.net

The binding event induces critical conformational changes, or more accurately, prevents the channel from changing its conformation. The key effect is the stabilization of the channel in its open, ion-conducting state. nih.gov The movement of the S4 segments, which act as the channel's voltage sensors, and the subsequent movement of the S4-S5 linkers are crucial for channel gating. nih.gov By binding across multiple structural elements, including the IIS4-S5 linker and the S5/S6 helices, the pyrethroid molecule essentially acts as a molecular "wedge," holding the activation gate open and preventing the inactivation gate from occluding the pore. nih.govnih.govpnas.org This disruption of the channel's natural flexibility and movement is the molecular basis for the prolonged sodium currents that lead to neurotoxicity. nih.gov

Cellular and Subcellular Responses to this compound Exposure in Invertebrate Systems

Beyond the primary neurophysiological effects, exposure to Lambda-Cyhalothrin (B1674341) elicits a range of cellular and subcellular responses in invertebrate systems. Studies on insect cell lines, such as the Sf9 cell line derived from the fall armyworm (Spodoptera frugiperda), have demonstrated that Lambda-Cyhalothrin can induce genotoxicity. hu.edu.joresearchgate.netresearchgate.net

One of the key cellular responses is the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. hu.edu.josin-chn.com This oxidative stress can lead to damage to critical biomolecules, including lipids, proteins, and DNA. sin-chn.comnih.gov The Comet assay, a technique for detecting DNA damage in individual cells, has shown that Lambda-Cyhalothrin can cause a statistically significant increase in DNA damage in Sf9 cells. hu.edu.joresearchgate.netresearchgate.net This suggests that the compound or its metabolites can interact with DNA, causing strand breaks or other lesions. hu.edu.jo Furthermore, this exposure can lead to an inhibition of cell growth and proliferation. researchgate.net In some vertebrate models, pyrethroid exposure has been linked to mitochondrial damage and the initiation of apoptosis (programmed cell death), suggesting that similar pathways may be affected in invertebrate cells. sin-chn.com

Table 1: Genotoxic Effects of Lambda-Cyhalothrin on Sf9 Insect Cells

| Concentration (µM) | DNA Damage Index (Arbitrary Units) | Cell Growth Inhibition (%) | Reference |

|---|---|---|---|

| 0.5 | 125 | 6 | hu.edu.joresearchgate.net |

| 5.0 | 100 | 24 | hu.edu.joresearchgate.net |

| 25.0 | 125 | 39 | hu.edu.joresearchgate.net |

| 100.0 | 158 | 51 | hu.edu.joresearchgate.net |

Environmental Fate and Ecotoxicological Implications of 1s Trans Lambda Cyhalothrin

Environmental Persistence and Degradation Pathways of (1S)-trans-Lambda-Cyhalothrin

The persistence of this compound in the environment is governed by a combination of photodegradation, microbial breakdown, and abiotic transformation processes. who.intepa.gov

Photodegradation Kinetics and Identification of Photolytic Products

Photodegradation is a significant pathway for the breakdown of lambda-cyhalothrin (B1674341) in the environment, particularly on soil surfaces and in aquatic systems. who.int When exposed to sunlight, lambda-cyhalothrin in a pH 5 buffer solution has a half-life of approximately 30 days. inchem.org On soil surfaces, the photodegradation is more rapid, with a half-life of less than 30 days in sunlight and under 2 days when exposed to a xenon arc lamp. inchem.org

Several photolytic products have been identified, resulting from processes such as decarboxylation, ester bond cleavage, and reductive dehalogenation. researchgate.netnih.gov Key photoproducts include:

(1RS)-cis-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid inchem.orgpublications.gc.ca

3-phenoxybenzoic acid who.intpublications.gc.ca

(RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-tri-fluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate inchem.org

(3-phenoxyphenyl)acetonitrile researchgate.net

(3-phenoxyphenyl)methanol researchgate.net

Optical and geometrical isomerization of the parent compound also occurs during irradiation. inchem.org

Table 1: Photodegradation Half-life of Lambda-Cyhalothrin

Microbial Degradation Mechanisms and Characterization of Metabolites in Environmental Matrices

Microbial activity is a primary driver of lambda-cyhalothrin degradation in soil. who.intnih.gov The process primarily involves hydroxylation followed by the cleavage of the ester linkage. who.int This results in the formation of major degradation products that are further broken down, with significant mineralization to carbon dioxide. who.int The initial half-lives in soil typically range from 22 to 82 days. who.int

Several bacterial and fungal species have been identified for their ability to degrade pyrethroids. nih.gov For instance, Citrobacter braakii F37, isolated from pesticide factory sewage, has demonstrated the ability to degrade lambda-cyhalothrin, with a degradation rate of 81.1% after 72 hours of culture at pH 7.0. scientific.net The half-life in the culture liquid of this bacterium was 1.9 days at pH 7.0. scientific.net Other identified degrading microorganisms include Bacillus spp. and Raoultella ornithinolytica. nih.govmdpi.com

Key metabolites from microbial degradation include:

3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropanecarboxylic acid who.int

3-phenoxybenzoic acid who.int

The amide derivative of cyhalothrin (B162358) who.int

Hydrolysis and Other Abiotic Transformation Processes

Hydrolysis of lambda-cyhalothrin is highly dependent on pH. who.int Under alkaline conditions (pH 9), it hydrolyzes rapidly with a half-life of approximately 7 days, primarily through ester cleavage. inchem.org At pH 7, no significant hydrolysis is observed, though slow isomerization can occur. inchem.org In acidic conditions (pH 5), neither hydrolysis nor isomerization is observed. inchem.org

The primary hydrolysis product under alkaline conditions is (1RS)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid . inchem.org

Transport and Distribution of this compound in Environmental Compartments

The movement and partitioning of this compound in the environment are influenced by its strong adsorption to soil and sediment particles. who.int

Soil Adsorption, Desorption, and Leaching Potential

Lambda-cyhalothrin exhibits strong adsorption to soil particles, which significantly limits its mobility. who.intepa.gov The average organic carbon-water (B12546825) partitioning coefficient (Koc) is high, at approximately 354,100, indicating a strong tendency to bind to soil organic matter. epa.gov This strong adsorption means that lambda-cyhalothrin and its degradation products have very low mobility in soil and are unlikely to leach into groundwater. inchem.org Studies have shown that even after extensive simulated rainfall, radioactive residues of the compound and its degradates remain in the top few centimeters of the soil column, with negligible amounts found in the leachate. inchem.org

The adsorption capacity is influenced by soil properties such as organic matter content and surface area. nih.gov For example, black soil with higher organic matter shows a greater adsorption affinity for lambda-cyhalothrin compared to red soil. nih.gov

Table 2: Soil Adsorption Coefficients (Kd) for Lambda-Cyhalothrin

Aquatic Transport and Sediment Partitioning Behavior

In aquatic environments, lambda-cyhalothrin rapidly partitions from the water column to sediment and suspended solids. epa.gov This strong partitioning is a key factor in its aquatic fate. epa.gov Once in the sediment, it can persist for extended periods. epa.gov While dissolved residues in water decrease quickly in the presence of suspended solids, the sediment can act as a reservoir for the compound. epa.gov

Studies in agricultural drainage ditches have shown that a significant portion of lambda-cyhalothrin becomes associated with aquatic plants and sediment shortly after entering the water. usda.gov One hour after a simulated runoff event, 87% of the measured lambda-cyhalothrin was found in plant material and 1% in the sediment, with only 12% remaining in the water. usda.gov This demonstrates the importance of both sediment and aquatic vegetation in sequestering the compound from the water column.

Atmospheric Volatilization and Potential for Long-Range Transport

The potential for a pesticide to volatilize and undergo long-range atmospheric transport is determined by several physicochemical properties, including vapor pressure and its persistence in the atmosphere. Lambda-cyhalothrin is characterized by a very low vapour pressure, which suggests that it does not readily enter the atmosphere as a vapor. inchem.org This property, combined with its tendency to adsorb strongly to soil particles, generally limits its atmospheric mobility. who.intinchem.org

However, once in the atmosphere, the fate of a chemical is governed by its susceptibility to degradation processes. The primary mechanism for the degradation of organic chemicals in the troposphere is through reaction with hydroxyl radicals (OH). The calculated photochemical oxidative degradation half-life (DT50) for lambda-cyhalothrin in the atmosphere is relatively short, which under normal circumstances would suggest a limited potential for long-range transport. nih.gov

Despite a low vapor pressure, pesticides can be transported over significant distances through spray drift, where small droplets are carried by wind, or by adhering to dust particles that become airborne. iupac.orgboell.org Studies have shown that pesticides with low volatility can be detected in regions far from their application sites, including the Arctic, indicating that long-range atmospheric transport is a viable pathway for environmental distribution. muni.czacs.org This transport can occur within days on a regional scale and over more extended periods for interhemispheric movement. iupac.org

Recent research has highlighted that numerous currently used pesticides, previously thought to be non-persistent in the atmosphere, are capable of long-distance atmospheric transport and have been detected in remote locations. muni.czacs.org This suggests that the models used to predict the atmospheric half-lives and transport potential of these compounds may need re-evaluation. muni.cz While specific data for this compound is not available, the characteristics of the lambda-cyhalothrin mixture suggest that while direct volatilization is low, transport via spray drift and atmospheric particles cannot be entirely discounted as a mechanism for its distribution in the environment.

Ecotoxicity to Non-Target Organisms and Advanced Ecological Risk Assessment

Impact on Aquatic Invertebrate and Fish Populations

Lambda-cyhalothrin exhibits high toxicity to a wide range of aquatic organisms, including invertebrates and fish, under laboratory conditions. who.intorst.eduinchem.org The toxicity is evident at very low concentrations, with reported 96-hour median lethal concentration (LC50) values for fish ranging from 0.2 to 1.3 µg/L. who.int For aquatic invertebrates, the 48-hour median effective concentration (EC50) values are even lower, ranging from 0.008 to 0.4 µg/L. who.int This high level of toxicity classifies lambda-cyhalothrin as very highly toxic to these organisms. epa.gov

The toxicity of lambda-cyhalothrin to aquatic life can be influenced by environmental factors. For instance, its toxicity to fish is observed to be greater at cooler temperatures. inchem.org Furthermore, due to its hydrophobic nature, lambda-cyhalothrin strongly adsorbs to suspended solids and sediments in the water column. who.intorst.edu This adsorption can reduce the bioavailability of the compound in the water, which may lessen the acute risk to some aquatic organisms in field situations. orst.edu However, this also leads to the accumulation of residues in sediment, which can then pose a chronic risk to benthic organisms. researchgate.net

Sub-lethal effects in fish exposed to lambda-cyhalothrin have also been documented and include a range of behavioral and physiological changes such as erratic swimming, loss of balance, rapid or labored respiration, and surfacing for air. epa.gov

| Toxicity of Lambda-Cyhalothrin to Aquatic Organisms | | :--- | :--- | :--- | :--- | | Organism | Endpoint | Value (µg/L) | Reference | | Fish (general) | 96-h LC50 | 0.2 - 1.3 | who.int | | Bluegill sunfish | LC50 | 0.21 | inchem.org | | Rainbow trout | LC50 | 0.24 | inchem.org | | Golden orfe (Leuciscus idus) | 96-h LC50 | 0.078 | epa.gov | | Sheepshead minnow (Cyprinodon variegatus) | NOEL (larval weight) | 0.25 | who.int | | Aquatic invertebrates (general) | 48-h EC50 | 0.008 - 0.4 | who.int | | Daphnia magna | Life-cycle NOEL | ~0.0025 | who.int | | Mysid shrimp (Mysidopsis bahia) | 96-h LC50 | 0.0041 | regulations.gov |

Effects on Terrestrial Arthropods, Including Pollinators and Beneficial Insects

Lambda-cyhalothrin is recognized for its potent insecticidal activity, which extends to non-target terrestrial arthropods, including crucial species like pollinators and other beneficial insects. who.int Laboratory studies have demonstrated that lambda-cyhalothrin is highly toxic to honeybees, with a reported oral LD50 of 0.97 µ g/bee . who.int

Field studies, however, have sometimes shown a lower risk to bees than what might be predicted from laboratory toxicity data. orst.edu This discrepancy is often attributed to the repellent properties of some lambda-cyhalothrin formulations, which can cause bees to cease foraging on treated crops, thereby reducing their exposure. who.intinchem.org Nevertheless, some field and semi-field studies have recorded significant mortality in honeybees and a decline in the abundance of various insect pollinators following the application of lambda-cyhalothrin. pu.edu.pk One study noted that the residual effect of the insecticide could persist for up to 10 days in the field. pu.edu.pk

The impact of lambda-cyhalothrin is not limited to pollinators. Research has shown that it can negatively affect a broad spectrum of beneficial insects that contribute to natural pest control. ub.edu Studies have been conducted on various non-target arthropods, including ground beetles, predatory hoverflies, parasitic wasps, and spiders. europa.eu The application of lambda-cyhalothrin has the potential to disrupt the populations of these beneficial predators, which can have cascading effects on the ecosystem. ub.edu For instance, by reducing the numbers of natural predators, the use of such a broad-spectrum insecticide could inadvertently lead to secondary pest outbreaks.

| Toxicity of Lambda-Cyhalothrin to Terrestrial Arthropods | | :--- | :--- | :--- | :--- | | Organism | Endpoint | Value | Reference | | Honeybee (Apis mellifera) | Oral LD50 | 0.97 µ g/bee | who.int | | Honeybee (Apis mellifera) | Contact LD50 | 0.051 µ g/bee | orst.edu | | Honeybee (Apis mellifera) | Semi-field mortality | 75% | pu.edu.pk |

Influence on Soil Microorganisms and Ecosystem Function

The application of pesticides can alter the biological and biochemical processes within the soil, which are vital for maintaining ecosystem health. The influence of lambda-cyhalothrin on soil microbial communities has been the subject of various studies, with differing outcomes.

Some research indicates that lambda-cyhalothrin can have an inhibitory effect on soil microorganisms. One study found that the application of lambda-cyhalothrin led to a decrease in both bacterial and fungal counts in the soil compared to untreated control samples. bsss.bg Another study reported that a high dose of lambda-cyhalothrin significantly lowered the growth of Bacillus subtilis. bsss.bg

Conversely, other studies suggest that the effects can be stimulatory or that certain microbial populations can tolerate the presence of the insecticide. For example, one investigation found that lambda-cyhalothrin, along with other insecticides, enhanced the population of soil microorganisms immediately after application, and this stimulating effect was retained for over 30 days. scialert.net Another study observed that while some bacteria were negatively affected, lambda-cyhalothrin supported the growth of others. umyu.edu.ng This suggests that the insecticide can cause shifts in the microbial community structure.

Bioaccumulation and Biomagnification Potential in Ecological Food Chains

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding medium. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

Lambda-cyhalothrin has a high n-octanol-water partition coefficient (log Pow), which indicates a strong tendency to partition into fatty tissues and thus a potential for bioaccumulation. who.int Laboratory studies have confirmed this potential, with rapid uptake observed in fish. who.int The bioconcentration factor (BCF), which is a measure of a chemical's tendency to accumulate in an aquatic organism from water, has been reported to be as high as 2,240 in fish for lambda-cyhalothrin. researchgate.net Another source reports BCF values for cyhalothrin in fish and daphnids in a soil/water system of 19 and 194, respectively, indicating that the presence of sediment can reduce bioaccumulation. regulations.gov

Despite the high potential for bioaccumulation, studies have also shown that the depuration, or the elimination of the chemical from the organism, can be relatively rapid once the exposure is stopped. who.intinchem.org For fish, the half-life for the elimination of accumulated residues has been reported to be around 7 days. inchem.org

The potential for biomagnification of lambda-cyhalothrin in food chains is a concern due to its high BCF. researchgate.netnih.gov The consumption of organisms that have accumulated lambda-cyhalothrin can lead to the transfer and further concentration of the pesticide at higher trophic levels. researchgate.netnih.gov For example, one study noted that the combination of pesticides, including lambda-cyhalothrin, could bioaccumulate in fish and potentially pose a threat to human health through the food chain. ku.ac.bd

| Bioaccumulation Data for Lambda-Cyhalothrin | | :--- | :--- | :--- | :--- | | Parameter | Organism | Value | Reference | | log Pow | - | 7.0 | who.int | | Bioconcentration Factor (BCF) | Fish | 2,240 | researchgate.net | | Bioconcentration Factor (BCF) | Fish (in soil/water system) | 19 | regulations.gov | | Bioconcentration Factor (BCF) | Daphnids (in soil/water system) | 194 | regulations.gov | | Depuration Half-life | Fish | 7 days | inchem.org | | Depuration Half-life | Daphnids | 1 day | who.int |

Insecticide Resistance Evolution and Management Strategies for 1s Trans Lambda Cyhalothrin

Molecular Mechanisms of Resistance to (1S)-trans-Lambda-Cyhalothrin in Pest Populations

Insects have evolved a variety of sophisticated molecular mechanisms to counteract the toxic effects of this compound. These adaptations primarily involve modifications at the insecticide's target site and enhanced metabolic detoxification.

The primary target for pyrethroid insecticides, including lambda-cyhalothrin (B1674341), is the voltage-gated sodium channel (VGSC) in the insect's nervous system. mdpi.comnih.gov Mutations in the gene encoding this channel can reduce the binding affinity of the insecticide, leading to a state of insensitivity known as knockdown resistance (kdr). nih.govnih.gov

The most well-characterized kdr mutation is a single nucleotide polymorphism (SNP) resulting in an amino acid substitution from leucine to phenylalanine at position 1014 (L1014F). nih.govresearchgate.net This mutation is a significant contributor to pyrethroid resistance across many pest species. nih.gov Another mutation, M918T, in combination with L1014F, can confer an even higher level of resistance, a phenomenon termed "super-kdr". researchgate.net Functional studies have demonstrated that the M918T/L1014F double mutation can render the sodium channel completely insensitive to high concentrations of pyrethroids. researchgate.net

Studies in various insect populations have documented the prevalence of these mutations. For instance, research on the tropical bed bug, Cimex hemipterus, has identified super-kdr mutations as a cause for high resistance to pyrethroids. nih.gov Similarly, the L1014F allele is widespread in Anopheles gambiae populations, contributing to resistance against lambda-cyhalothrin. nih.gov While these mutations are a primary mechanism, the level of resistance can vary, suggesting the involvement of other mechanisms. mdpi.comfao.org For example, a study on Aedes aegypti showed that while the 1534C allele (another kdr mutation) was fixed in the population after prolonged exposure, the resistance ratio continued to increase, pointing to additional resistance mechanisms. mdpi.com

Table 1: Key kdr and super-kdr Mutations Conferring Resistance to Lambda-Cyhalothrin

| Mutation | Associated Resistance Level | Common Pest Species |

|---|---|---|

| L1014F | kdr | Anopheles gambiae, Musca domestica |

| M918T + L1014F | super-kdr | Musca domestica, Cimex hemipterus |

| V419L, L925I, I936F | kdr-type | Cimex lectularius |

Metabolic resistance is a critical defense mechanism where insects utilize detoxification enzymes to break down or sequester insecticides before they can reach their target site. nih.govresearchgate.netbiomedcentral.com Among these, the cytochrome P450 monooxygenases (P450s) play a central role in detoxifying lambda-cyhalothrin. nih.govnih.govnih.govcabidigitallibrary.org

This resistance is often characterized by the overexpression of specific P450 genes. nih.govnih.gov For example, in a lambda-cyhalothrin-resistant population of the mirid bug Apolygus lucorum, seven P450 genes were found to be significantly overexpressed compared to a susceptible population. nih.gov Similarly, studies on the fall armyworm, Spodoptera frugiperda, identified the overexpression of multiple P450 genes, including CYP337B5 and CYP321B1, in resistant strains. nih.gov RNA interference (RNAi) targeting these specific genes significantly increased the susceptibility of the resistant larvae to lambda-cyhalothrin, confirming their role in resistance. nih.gov

The involvement of P450s is often confirmed using synergist bioassays. Piperonyl butoxide (PBO), an inhibitor of P450 activity, can significantly increase the toxicity of lambda-cyhalothrin in resistant strains, indicating that P450-mediated metabolism is a key component of the resistance. nih.govnih.gov For instance, in Spodoptera frugiperda and Apolygus lucorum, PBO markedly enhanced the efficacy of lambda-cyhalothrin, pointing to P450s as the primary detoxification pathway. nih.govnih.gov

Table 2: Overexpressed Cytochrome P450 Genes in Lambda-Cyhalothrin Resistant Pests

| Pest Species | Overexpressed P450 Genes | Fold Increase in Activity/Expression (if reported) |

|---|---|---|

| Spodoptera frugiperda | CYP337B5, CYP321B1 | Multiple genes significantly up-regulated |

| Apolygus lucorum | 7 distinct P450 genes | ECOD activity 1.78-fold higher in resistant strain |

In addition to P450s, other enzyme families, such as carboxylesterases (CarEs) and glutathione S-transferases (GSTs), are frequently implicated in metabolic resistance to lambda-cyhalothrin. nih.govresearchgate.net

Elevated esterase activity has been linked to pyrethroid resistance in numerous insect species. researchgate.net Synergism tests in West African populations of Spodoptera frugiperda indicated that esterases play a moderate role in the observed resistance to lambda-cyhalothrin. nih.gov

Glutathione S-transferases contribute to resistance through two main pathways: direct detoxification of the insecticide and protection against oxidative stress induced by insecticide exposure. researchgate.netlatrobe.edu.aunih.gov GSTs can facilitate the elimination of lipid peroxidation products that result from pyrethroid-induced stress. researchgate.netnih.gov In the bean flower thrips, Megalurothrips usitatus, the gene MuGSTs1 was significantly upregulated in response to lambda-cyhalothrin. researchgate.netnih.gov Inhibition of GST activity in this species led to a 7.91-fold increase in sensitivity to the insecticide, confirming the pivotal role of GSTs in their defense mechanism. nih.gov In the codling moth, Cydia pomonella, several GST genes were upregulated upon lambda-cyhalothrin exposure, and certain recombinant GST proteins were shown to bind and metabolize the insecticide, suggesting a role in sequestration. latrobe.edu.au

Table 3: Role of GSTs in Lambda-Cyhalothrin Resistance

| Pest Species | Key GST Gene/Finding | Mechanism |

|---|---|---|

| Megalurothrips usitatus | Upregulation of MuGSTs1 | Enhanced antioxidant defense |

| Cydia pomonella | Upregulation of 17 GST genes | Sequestration and metabolism |

| Plutella xylostella | Upregulation of PxGSTD3 | Detoxification and metabolism |

Behavioral resistance involves heritable changes in pest behavior that reduce their exposure to lethal doses of an insecticide. This can include avoidance of treated surfaces or changes in feeding patterns. However, demonstrating that such behaviors are true, genetically-based resistance mechanisms, rather than simple aversion or repellency, is challenging. researchgate.net

While the concept is acknowledged, specific, well-documented cases of behavioral resistance to this compound are not extensively reported in the scientific literature. Most studies on lambda-cyhalothrin resistance focus on the more prominent physiological mechanisms like target-site insensitivity and metabolic detoxification. researchgate.net Further research is required to unequivocally identify and characterize heritable behavioral traits that contribute to resistance in field populations.

Genetic Basis and Development of Molecular Markers for this compound Resistance

The genetic basis of resistance to lambda-cyhalothrin is often complex. In Spodoptera frugiperda, for example, resistance has been characterized as autosomal, incompletely dominant, and polygenic, meaning it is controlled by multiple genes located on non-sex chromosomes. nih.govmatilda.science The polygenic nature highlights that resistance is often a result of the interplay between different mechanisms, such as target-site mutations and the overexpression of several detoxification genes. nih.gov

This understanding of the genetic underpinnings allows for the development of molecular markers to detect and monitor resistance in pest populations. biomedcentral.comcgiar.org These tools are essential for implementing effective resistance management strategies. biorxiv.org

Common molecular techniques used include:

Polymerase Chain Reaction (PCR): Used to amplify specific DNA sequences, such as the regions of the VGSC gene where kdr mutations occur. Techniques like Allele-Specific PCR or PCR-RFLP can then be used to genotype individuals. researchgate.net

Quantitative PCR (qPCR): This method can be used for high-throughput detection of target-site mutations (e.g., kdr alleles) and to quantify the expression levels of detoxification genes (e.g., P450s, GSTs) associated with metabolic resistance. researchgate.net

DNA Sequencing: Direct sequencing of genes like the VGSC can confirm known mutations and identify novel ones that may contribute to resistance. mdpi.com

Transcriptomics (RNA-seq): This powerful approach allows for a comprehensive analysis of gene expression, helping to identify a wide range of genes, including novel ones, that are differentially expressed in resistant versus susceptible populations. mdpi.combiorxiv.org

The development of diagnostic assays, such as TaqMan qPCR assays for specific kdr mutations, provides a rapid and accurate method for screening large numbers of field-collected insects, enabling early detection of resistance and informing control decisions. biomedcentral.com

Strategic Approaches for Resistance Monitoring Programs and Methodologies for this compound

The evolution of insecticide resistance is a significant threat to the sustained efficacy of this compound. Proactive and reactive resistance monitoring programs are crucial for detecting changes in the susceptibility of target pest populations and for implementing timely management strategies. irac-online.orglsuagcenter.com These programs are essential for validating field control failures and understanding long-term susceptibility trends. lsuagcenter.com

A comprehensive resistance monitoring program for this compound involves several strategic approaches. Proactive monitoring aims to detect the early stages of resistance development, allowing for adjustments in management practices before control failures become widespread. irac-online.org This often involves collecting insect samples from areas with high insecticide use and assessing their susceptibility in a laboratory setting. irac-online.org Reactive monitoring, on the other hand, is initiated in response to reports of diminished field performance to determine if resistance is the underlying cause. irac-online.orglsuagcenter.com

Methodologies for monitoring resistance to this compound, a pyrethroid insecticide, can be broadly categorized into phenotypic and molecular assays.

Phenotypic Assays: These methods measure the response of whole organisms to the insecticide.

Topical Application: This laboratory-based method involves the direct application of known doses of this compound to individual insects to determine the lethal dose (LD50).

Diet Bioassay: Insects are fed a diet treated with varying concentrations of the insecticide to determine the lethal concentration (LC50).

CDC Bottle Bioassay: This widely used method involves exposing mosquitoes to a predetermined concentration of the insecticide inside a coated bottle. who.int It measures the time required to incapacitate susceptible insects, providing a rapid assessment of resistance. who.int

WHO Tube Test: This standardized method exposes insects to insecticide-impregnated papers for a fixed time. who.int The mortality rate is recorded after a 24-hour recovery period, and survivors are considered potentially resistant. who.int

Molecular and Biochemical Assays: These techniques identify the specific mechanisms responsible for resistance.

PCR-based Assays: Polymerase Chain Reaction (PCR) is used to detect specific genetic mutations associated with pyrethroid resistance. The most common is the knockdown resistance (kdr) mutation in the voltage-gated sodium channel, which is the target site for pyrethroids. youtube.commdpi.com

Biochemical Assays: These assays measure the activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs), which can metabolize the insecticide before it reaches its target site. youtube.commdpi.com Microplate assays can be used to quantify the levels of these enzymes in individual insects. youtube.com

Synergist Bioassays: The use of synergists, such as piperonyl butoxide (PBO), which inhibits P450 enzymes, in conjunction with phenotypic bioassays can help determine if metabolic resistance is present. nih.gov A significant increase in mortality when the synergist is used indicates the involvement of these enzymes in resistance. nih.gov

Table 1: Methodologies for this compound Resistance Monitoring

| Methodology Category | Specific Technique | Principle | Key Information Provided |

|---|---|---|---|

| Phenotypic Assays | Topical Application / Diet Bioassay | Exposes insects to known insecticide concentrations to measure mortality. | Determines lethal dose/concentration values (LD50/LC50) and resistance ratios. |

| CDC Bottle Bioassay | Measures the time it takes for a fixed insecticide dose to incapacitate insects. who.int | Rapidly detects resistance in a population based on time-mortality data. who.int | |

| WHO Tube Test | Exposes insects to a standard discriminating concentration of insecticide on paper. who.int | Determines the percentage of resistant individuals in a population based on survival after 24 hours. who.int | |

| Molecular & Biochemical Assays | PCR for kdr Mutations | Detects specific point mutations in the voltage-gated sodium channel gene. youtube.commdpi.com | Identifies target-site insensitivity as a resistance mechanism. youtube.com |

| Biochemical Assays | Measures the activity of detoxification enzymes (e.g., P450s, Esterases). youtube.commdpi.com | Quantifies metabolic resistance levels in a population. youtube.com | |

| Synergist Bioassays (e.g., with PBO) | Compares insecticide toxicity with and without an enzyme inhibitor. nih.gov | Implicates specific enzyme families (e.g., P450s) in metabolic resistance. nih.gov |

Development of Sustainable Resistance Management and Stewardship Programs for this compound Efficacy

Maintaining the long-term efficacy of this compound requires the implementation of sustainable resistance management strategies and comprehensive stewardship programs. croplife.org.au The primary goal of these programs is to prevent or delay the development of resistance, or to regain susceptibility in populations where resistance has already emerged. croplife.org.au

Effective resistance management is a critical component of Integrated Pest Management (IPM). fbn.compomais.com An IPM approach combines multiple control tactics, including biological, cultural, and mechanical methods, to minimize reliance on any single insecticide. pomais.com When insecticides are necessary, a key strategy is the rotation of different modes of action (MoA). fbn.comtamu.edu Continuous use of this compound or other pyrethroids (IRAC Group 3A) selects for resistance; therefore, rotating to insecticides from different chemical classes with different target sites disrupts this selection process. tamu.edu

Stewardship programs play a vital role in promoting the responsible use of this compound. These programs often involve collaboration between manufacturers, distributors, regulatory agencies, and end-users to provide education and best practice guidelines. croplife.org.aucanada.ca A key component of stewardship is adherence to product labels, which provide crucial information on application timing and intervals to avoid overuse. croplife.org.aufbn.com

Table 2: Key Strategies for Sustainable Resistance Management of this compound

| Strategy | Description | Objective |

|---|---|---|

| Mode of Action (MoA) Rotation | Alternating this compound (Group 3A) with insecticides from different MoA groups in successive applications or generations of pests. fbn.comtamu.edu | To prevent the selection of pests resistant to a single mode of action. |

| Integrated Pest Management (IPM) | Utilizing a combination of control methods (biological, cultural, physical) and using insecticides only when pest populations exceed economic thresholds. fbn.compomais.com | To reduce overall selection pressure by minimizing insecticide applications. |

| Use of Refuges | Maintaining a portion of the pest population that is not exposed to the insecticide, allowing susceptible individuals to survive and interbreed with resistant ones. fbn.com | To dilute the frequency of resistance genes in the pest population. |

| Adherence to Label Instructions | Following the specified application intervals and making timely applications according to scouting and established thresholds. croplife.org.aufbn.com | To avoid sublethal exposure and excessive use that can accelerate resistance development. |

| Field Scouting | Regularly monitoring pest populations and the effectiveness of treatments to detect potential control failures early. fbn.com | To quickly identify potential resistance issues and adapt management tactics accordingly. |

| Stewardship and Education | Implementing national programs to promote proper handling, use, and risk mitigation measures among users. canada.ca | To ensure responsible use and extend the effective lifespan of the insecticide. |

Studies have shown that continuous selection pressure with lambda-cyhalothrin can lead to the development of high levels of resistance in pest populations, such as the house fly (Musca domestica). nih.gov Furthermore, this selection can result in cross-resistance to other pyrethroids. nih.gov Therefore, the strategic implementation of the management practices outlined above is essential for preserving the utility of this compound as an effective pest control tool.

Advanced Analytical Methodologies for 1s Trans Lambda Cyhalothrin and Its Metabolites in Environmental and Biological Matrices

Chromatographic Techniques for Chiral Separation and Quantification of (1S)-trans-Lambda-Cyhalothrin Isomers

Lambda-cyhalothrin (B1674341) is comprised of a pair of enantiomers: (R)-α-cyano-3-phenoxybenzyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate and (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate. eurl-pesticides.eu Due to the distinct biological activities and degradation rates of individual stereoisomers, chiral separation is crucial for accurate risk assessment. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of pyrethroids. google.com For the isomeric analysis of lambda-cyhalothrin, the use of chiral capillary columns is essential. Fused silica (B1680970) columns, such as those coated with OV-101, can separate the diastereoisomeric pairs of cyhalothrin (B162358). who.int While standard GC methods may show lambda-cyhalothrin as a single peak, specialized chiral columns can resolve the enantiomers. who.int

A significant challenge with GC-based methods for pyrethroids containing a cyano group is the potential for thermal isomerization during injection. eurl-pesticides.eu This can alter the isomeric composition of the sample and lead to inaccurate quantification. To mitigate this, techniques like programmable temperature vaporizer (PTV) injectors operated in a simulated on-column injection mode can be employed. thermofisher.com GC-MS operated in the selected ion monitoring (SIM) mode enhances the selectivity and sensitivity of the analysis, allowing for both qualitative and quantitative confirmation of the isomers. epa.gov

Table 1: GC-MS Parameters for Pyrethroid Analysis

| Parameter | Condition | Reference |

| Column | Thermo Scientific™ TraceGOLD™ TG-5SilMS | thermofisher.com |

| Injector | Programmable Temperature Vaporizer (PTV) | thermofisher.com |

| Detector | Mass Spectrometer (MS) in SIM mode | thermofisher.comepa.gov |

| Carrier Gas | Helium | epa.gov |

Chiral Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the enantiomeric resolution of lambda-cyhalothrin, largely because it avoids the high temperatures that can cause isomerization in GC systems. eurl-pesticides.eu This technique offers high sensitivity and selectivity, which is critical for analyzing complex environmental and biological samples. chromatographyonline.com

Successful enantiomeric separation has been achieved using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188). eurl-pesticides.eunih.gov For instance, a Lux cellulose-3 column has been shown to effectively separate lambda-cyhalothrin enantiomers. mdpi.com The mobile phase composition is a critical factor in achieving optimal separation and ensuring compatibility with the mass spectrometer's electrospray ionization (ESI) source. chromatographyonline.com A mixture of methanol (B129727) and water is often used as the mobile phase. mdpi.com

Recent studies have demonstrated the validation of enantioselective LC-MS/MS methods for the analysis of lambda-cyhalothrin isomers in various matrices, including cucumber, orange juice, wheat flour, and infant formula, with limits of quantification (LOQ) as low as 0.01 mg/kg. chemreg.neteurl-pesticides.eu

Table 2: LC-MS/MS Conditions for Enantiomeric Resolution of Lambda-Cyhalothrin

| Parameter | Condition | Reference |

| Chiral Stationary Phase | Cellulose-based (e.g., Lux cellulose-3) | eurl-pesticides.eumdpi.com |

| Mobile Phase | Methanol/Water | mdpi.com |

| Ionization | Electrospray Ionization (ESI) | researchgate.net |

| Detector | Tandem Mass Spectrometer (MS/MS) | eurl-pesticides.eu |

Supercritical Fluid Chromatography (SFC) presents a compelling alternative to both GC and LC for the chiral separation of pyrethroids. researchgate.netnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations. labrulez.com

SFC coupled with mass spectrometry (SFC-MS/MS) has been successfully applied to the analysis of lambda-cyhalothrin enantiomers. nih.gov Polysaccharide-based chiral stationary phases are also commonly used in SFC for this purpose. researchgate.net The technique has been shown to provide similar sensitivity to GC-MS, with limits of quantification around 2 µg/kg in vegetable matrices. researchgate.net One of the key advantages of SFC is the potential for enhanced ionization efficiency in the mass spectrometer due to the low flow rate and absence of water in the mobile phase. researchgate.net

Advanced Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

The accurate analysis of this compound at trace levels in diverse matrices such as soil, water, and biological tissues is highly dependent on the efficiency of the sample preparation and extraction protocols. The goal is to isolate the target analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

For soil and sediment samples, common extraction techniques include sonication with organic solvents like n-hexane or acetonitrile (B52724). bohrium.com Pressurized fluid extraction (PFE) is another effective method for these matrices. researchgate.net Following extraction, a cleanup step is often necessary to remove co-extracted substances that could interfere with the analysis. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like Florisil or silica. epa.govresearchgate.netfao.org

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. eurl-pesticides.euscilit.com This approach typically involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The QuEChERS protocol has been successfully validated for the analysis of lambda-cyhalothrin in various commodities. chemreg.netscilit.com

For water samples, which may contain very low concentrations of the pesticide, a pre-concentration step is usually required. Solid-phase extraction is the most common method, where a large volume of water is passed through a cartridge that retains the analyte, which is then eluted with a small volume of an organic solvent. thermofisher.comepa.gov

In the case of biological samples like tissues or feces, the extraction process often begins with homogenization in a solvent such as acetonitrile. fao.orglacerta.de For fatty tissues, additional cleanup steps like gel permeation chromatography (GPC) may be necessary to remove lipids. researchgate.net

Table 3: Sample Preparation Techniques for Lambda-Cyhalothrin Analysis

| Matrix | Extraction Method | Cleanup Method | Reference |

| Soil/Sediment | Sonication, Pressurized Fluid Extraction (PFE) | Solid-Phase Extraction (SPE) | bohrium.comresearchgate.net |

| Fruits/Vegetables | QuEChERS | Dispersive SPE (d-SPE) | eurl-pesticides.euscilit.com |

| Water | Solid-Phase Extraction (SPE) | - | thermofisher.comepa.gov |

| Biological Tissues | Homogenization with Acetonitrile | Gel Permeation Chromatography (GPC), SPE | researchgate.netfao.org |

Development and Validation of High-Sensitivity Detection Methods for Trace Levels of this compound

Achieving high sensitivity is paramount for detecting trace levels of this compound in environmental and biological samples, as even low concentrations can be of toxicological concern. The development and validation of analytical methods are guided by international standards to ensure the reliability and comparability of results. scilit.com

The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of these methods. For lambda-cyhalothrin, methods have been developed with LOQs in the low microgram per kilogram (µg/kg) or nanogram per gram (ng/g) range for solid samples, and nanogram per liter (ng/L) for water samples. researchgate.netresearchgate.net For example, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for beeswax achieved an LOQ of 40 ng/g for lambda-cyhalothrin. researchgate.nettandfonline.com In water, GC-ECD methods have reached detection limits of 1-3 ng/L. researchgate.net

Method validation involves assessing several parameters, including linearity, specificity, accuracy (as recovery), precision (as repeatability and reproducibility), and ruggedness. scilit.com Recovery studies, where samples are fortified with a known amount of the analyte, are performed to evaluate the accuracy of the extraction and analysis procedure. Acceptable recovery rates are typically in the range of 70-120%. scilit.comresearchgate.net The use of an internal standard, a compound with similar chemical properties to the analyte that is added to the sample at the beginning of the analysis, can help to correct for variations in extraction efficiency and instrumental response. epa.govfao.org

Spectroscopic and Spectrometric Characterization of this compound Degradation Products

Understanding the degradation of this compound in the environment and its metabolism in organisms is crucial for a complete risk assessment. This requires the identification and characterization of its degradation products and metabolites. Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS and LC-MS), is the primary tool for this purpose.

The primary metabolic pathway for lambda-cyhalothrin involves the cleavage of the ester bond, yielding a cyclopropanecarboxylic acid moiety and a phenoxybenzyl alcohol moiety. who.intnih.gov These initial metabolites can undergo further transformations. For instance, the phenoxybenzyl portion can be metabolized to 3-phenoxybenzoic acid. fao.org

In studies investigating the biodegradation of lambda-cyhalothrin by microorganisms, GC-MS analysis has been used to identify intermediate metabolites. nih.gov The mass spectra of the detected compounds are compared with spectral libraries (like NIST) and published data to confirm their identity. nih.gov

Non-targeted screening using high-resolution mass spectrometry (e.g., LC-Q-TOF/MS) is an emerging approach for identifying a broader range of degradation products and metabolites without the need for authentic standards for every potential compound. nih.gov This can reveal unexpected transformation pathways and provide a more comprehensive picture of the fate of the parent compound.

Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to characterize the functional groups present in lambda-cyhalothrin and its degradation products, providing complementary information to mass spectrometric data. acs.org

Application of Biosensors and Immunochemical Assays in this compound Analysis

The detection of this compound and its metabolites in complex environmental and biological matrices requires analytical methods that are not only sensitive and specific but also rapid and cost-effective for high-throughput screening. isca.inbohrium.com While conventional chromatographic techniques are highly accurate, they can be time-consuming and require extensive sample preparation and skilled operators. isca.inbohrium.com Biosensors and immunochemical assays present attractive alternatives, offering high sensitivity, portability, and the potential for on-site, real-time analysis. bohrium.comresearchgate.net These methods leverage highly specific biological recognition elements, such as enzymes, antibodies, and nucleic acid aptamers, to detect target analytes. scirp.orgnih.gov

Biosensors for Pyrethroid Analysis

Biosensors are analytical devices that integrate a biological recognition element with a physicochemical transducer to convert the biochemical interaction into a measurable signal. bohrium.comscirp.org For pyrethroid analysis, including lambda-cyhalothrin, electrochemical and optical biosensors are the most reviewed types. nih.govmdpi.com The recognition elements can be enzymes, aptamers, or artificial receptors like molecularly imprinted polymers. nih.gov

Enzyme-based biosensors often rely on the principle of enzyme inhibition or the direct measurement of products from an enzymatic reaction. scirp.orgnih.gov For instance, enzymes like acetylcholinesterase (AChE) and laccase have been utilized in biosensor construction. nih.govresearchgate.net Laccase, in particular, has been explored for its ability to catalyze the biodegradation of pyrethroids. researchgate.net An electrochemical biosensor using laccase immobilized on a thin-film gold electrode was developed for the detection of 3-Phenoxybenzaldehyde (3-PBA), a common metabolite of Type II pyrethroids like lambda-cyhalothrin. researchgate.net This biosensor operated by catalyzing the direct oxidation of 3-PBA and demonstrated a linear detection range of 5 to 50 μM, with a limit of detection (LOD) of 0.061 μM. researchgate.net

Aptamers, which are single-stranded DNA or RNA molecules, have also been employed as recognition elements due to their high specificity and affinity for target molecules. mdpi.com A colorimetric aptasensor was developed for λ-cyhalothrin detection with a calculated limit of detection of 0.0186 µg/mL. researchgate.net Another approach utilized fluorescence quenching of porous organic polymers for the detection of several pesticides, including lambda-cyhalothrin. acs.org

Table 1: Performance of Selected Biosensors for Lambda-Cyhalothrin and its Metabolites

| Analyte | Biosensor Type | Recognition Element | Matrix | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|---|

| 3-Phenoxybenzaldehyde (Metabolite) | Electrochemical | Laccase Enzyme | Not specified | 5 - 50 µM | 0.061 µM | researchgate.net |

| Lambda-Cyhalothrin | Colorimetric Aptasensor | Aptamer (LCT-1-39) | Pear and Cucumber | Not specified | 0.0186 µg/mL | researchgate.net |

| Lambda-Cyhalothrin | Fluorescence Turn-off/On | Bovine Serum Albumin/Bromelain-Au Nanoclusters | Not specified | Not specified | Not specified | nih.gov |

Immunochemical Assays

Immunochemical assays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for pesticide analysis due to their high specificity, sensitivity, and simplicity. mdpi.comucanr.edu These assays are based on the specific binding reaction between an antigen (the target analyte) and an antibody. ucanr.edu For small molecules like lambda-cyhalothrin, a competitive immunoassay format is typically employed. researchgate.netucanr.edu

The development of an immunoassay requires the synthesis of a hapten—a modified version of the target molecule—which is then conjugated to a carrier protein to become immunogenic and produce antibodies. researchgate.netucanr.edu Several immunoassays have been developed for lambda-cyhalothrin and other pyrethroids. nih.gov A one-step synthesis for a lambda-cyhalothrin hapten was developed by transforming the cyanide group into an amide, which was then used to generate polyclonal antibodies. researchgate.net The resulting competitive ELISA demonstrated a low detection limit of 3.772 μg/L for lambda-cyhalothrin with no significant cross-reactivity with other pyrethroids. researchgate.net Another indirect competitive chemiluminescent enzyme immunoassay (CLEIA) using a broad-specific monoclonal antibody was developed for α-cyano pyrethroids, showing high sensitivity for λ-cyhalothrin with a half-maximal inhibition concentration (IC50) of 4.3 ng/mL. researchgate.net

Given that parent pyrethroids are rapidly metabolized, assays targeting their common metabolites are crucial for human exposure assessment. nih.govresearchgate.net The major urinary metabolites for lambda-cyhalothrin are cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA). researchgate.netnih.gov An ultrasensitive nanobody-based electrochemical immunosensor was developed to detect 3-PBA in human urine, achieving a detection limit of 0.64 pg/mL. acs.org Another strategy involves the chemical conversion of various Type II pyrethroids, including lambda-cyhalothrin, into the common product 3-PBA before analysis by immunoassay. researchgate.netnih.gov This method allows for the screening of an entire class of compounds. When applied to water samples, this conversion method followed by immunoassay resulted in a limit of detection of 2 nM for the parent pyrethroids. researchgate.netnih.gov

Table 2: Performance of Selected Immunochemical Assays for Lambda-Cyhalothrin and its Metabolites

| Analyte | Assay Type | Matrix | IC50 | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Lambda-Cyhalothrin | Competitive ELISA | Buffer | Not specified | 3.772 µg/L | researchgate.net |

| Lambda-Cyhalothrin | Indirect Competitive CLEIA | Buffer | 4.3 ng/mL | 0.16 ng/mL (lower limit of detection range) | researchgate.net |

| 3-Phenoxybenzoic Acid (3-PBA) | Electrochemical Immunosensor | Human Urine | Not specified | 0.64 pg/mL | acs.org |

| Type II Pyrethroids (as 3-PBA) | Immunoassay (after conversion) | Water | Not specified | 2 nM | nih.gov |

| Type II Pyrethroids (as 3-PBA) | Immunoassay (after conversion) | Orange Oil | Not specified | 0.8 µM | researchgate.netnih.gov |

| Cyhalothrin | Indirect Competitive ELISA | Buffer | 37.2 ng/mL | 4.7 ng/mL | nih.gov |

Structure Activity Relationships and Molecular Interactions of 1s Trans Lambda Cyhalothrin

Quantitative Structure-Activity Relationship (QSAR) Modeling for (1S)-trans-Lambda-Cyhalothrin Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.commst.dk For pyrethroids like lambda-cyhalothrin (B1674341), QSAR models are developed to predict insecticidal efficacy based on specific molecular descriptors. researchgate.netepa.gov The underlying principle is that variations in the structural or physicochemical properties of molecules within a class will correlate with changes in their biological potency. mst.dk

The development of QSAR models for pyrethroids is complicated by their chemical complexity, particularly the presence of multiple chiral centers which results in numerous stereoisomers, each with potentially different activity levels. epa.govnih.gov Models for pyrethroids often incorporate descriptors such as the octanol-water partition coefficient (log K_ow), which represents the compound's lipophilicity and its ability to penetrate the insect's cuticle and nerve membranes. nih.gov A general form of a QSAR model for predicting aquatic toxicity for pyrethroids can be expressed as: Toxicity (e.g., LC50) = x + y * log K_ow. nih.gov

QSAR studies for pyrethroids analyze various molecular descriptors to build a predictive model. These descriptors fall into several categories, as detailed in the table below.

| Descriptor Category | Examples | Relevance to this compound Efficacy |

| Physicochemical | log K_ow (lipophilicity), Water Solubility, Vapor Pressure | Governs absorption, distribution, and penetration to the target site (nervous system). Lambda-cyhalothrin's high lipophilicity is key to its potency. orst.eduwikipedia.org |

| Topological | Molecular Connectivity Indices, Shape Indices | Describes the size, shape, and branching of the molecule, which influences how well the molecule fits into the binding site of the target receptor. |

| Electronic | Dipole Moment, Atomic Charges | Relates to the electrostatic interactions between the insecticide and the amino acid residues in the target protein (voltage-gated sodium channel). The electronegative fluorine and chlorine atoms in lambda-cyhalothrin are significant. nih.gov |

| Steric/3D | Molecular Volume, Surface Area, Verloop Sterimol Parameters | Defines the three-dimensional conformation of the molecule, which is critical for precise alignment within the receptor's binding pocket. |

These models are instrumental in predicting the efficacy of new, unsynthesized pyrethroid analogues, thereby streamlining the discovery process for next-generation insecticides. mdpi.com

Ligand-Receptor Docking and Molecular Dynamics Simulations of this compound Interactions

The primary molecular target for lambda-cyhalothrin and other pyrethroids is the voltage-gated sodium channel (VGSC) in the insect's nervous system. wikipedia.orgtga.gov.au Pyrethroids bind to the channel, preventing its closure and leading to prolonged sodium ion influx, which causes repetitive nerve firing, paralysis, and death. wikipedia.orgbohrium.com Ligand-receptor docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze these interactions at an atomic level. schrodinger.commdpi.com

Ligand-Receptor Docking: This technique predicts the preferred orientation and conformation (the "pose") of lambda-cyhalothrin when bound to the VGSC. schrodinger.com Studies have utilized homology modeling to create 3D structures of insect VGSCs for docking analysis. bohrium.comacs.org These analyses reveal that lambda-cyhalothrin binds within a pocket formed by several transmembrane helices of the channel protein. The interactions typically involve hydrophobic contacts between the aromatic rings (e.g., the phenoxybenzyl group) of the insecticide and nonpolar amino acid residues of the channel, as well as potential halogen bonding involving the chlorine and trifluoromethyl groups. bohrium.comacs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted binding pose and the dynamic behavior of the ligand-receptor complex over time. acs.org These simulations confirm the stability of lambda-cyhalothrin within the binding site. bohrium.com Importantly, these computational techniques are crucial for understanding insecticide resistance. For example, studies on the plant bug Lygus pratensis have shown that common resistance mutations, such as L1014F (kdr) and M918T (super-kdr), alter the binding site. bohrium.comacs.org Docking and MD simulations have demonstrated that these mutations weaken the interaction forces between lambda-cyhalothrin and the VGSC, reducing its binding affinity and thus its efficacy. bohrium.comacs.org

The table below summarizes binding energy data from a molecular docking study on wild-type and mutant VGSCs, illustrating the impact of resistance mutations.

| VGSC Genotype | Ligand | Binding Energy (kcal/mol) (Example Data) | Implication |

| Wild-Type | Lambda-cyhalothrin | -37.76 ± 0.1 | Strong binding affinity, high efficacy. acs.org |

| M918T Mutant | Lambda-cyhalothrin | -38.66 ± 0.08 | Binding affinity may not be significantly reduced by this mutation alone. acs.org |

| L1014F Mutant | Lambda-cyhalothrin | -12.24 ± 0.24 | Significantly weaker binding, leading to resistance. acs.org |

Data adapted from a study on Lygus pratensis VGSC. acs.org

Pharmacophore Modeling and Rational Design of Novel Pyrethroid Analogues Based on this compound

Pharmacophore modeling is a cornerstone of rational drug and pesticide design. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target and elicit a response. dovepress.comnih.gov